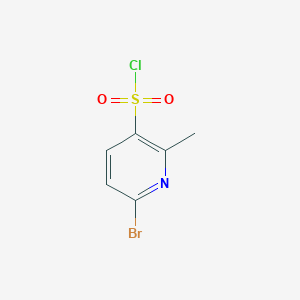

6-Bromo-2-methylpyridine-3-sulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-2-methylpyridine-3-sulfonyl chloride is a chemical compound that is commonly used as an intermediate in the synthesis of other compounds. It has a wide range of applications in scientific research, and its mechanism of action, biochemical and physiological effects, advantages, and limitations are of great interest to scientists.

Scientific Research Applications

Efficient Synthesis of Pyridine Sulfonamides

A study by Emura et al. (2011) describes an efficient and scalable synthesis process from 2,6-dibromopyridine to 6-bromopyridine-2-sulfonamide, which involves halogen-metal exchange followed by reaction with sulfuryl chloride and then amidation. This method is applicable for synthesizing various pyridine sulfonamides, showcasing the compound's role in creating sulfonamide-based chemicals (T. Emura, H. Yoshino, Kazutaka Tachibana, T. Shiraishi, A. Honma, A. Mizutani, Muraoka Terushige, 2011).

Catalytic Properties in Ruthenium Complexes

Research by Rachford, Petersen, and Rack (2006) investigated the photochromic properties of ruthenium DMSO complexes incorporating 6-bromo-2-pyridinecarboxylate. These studies are crucial for understanding the photo-triggered isomerization processes in ruthenium complexes, which have implications for energy conversion and storage technologies (A. Rachford, J. L. Petersen, J. Rack, 2006).

Discovery and Validation of Bromodomain Ligands

Marchand, Lolli, and Caflisch (2016) discovered and validated 3-amino-2-methylpyridine derivatives as ligands for the BAZ2B bromodomain through in silico docking and protein crystallography. These findings indicate the potential of 6-Bromo-2-methylpyridine-3-sulfonyl chloride derivatives in targeted drug discovery and development (J. Marchand, G. Lolli, A. Caflisch, 2016).

Meta Sulfonation of 2-Phenylpyridines

A study by Saidi et al. (2011) showcases a selective catalytic meta sulfonation of 2-phenylpyridines in the presence of (arene)ruthenium(II) complexes and sulfonyl chlorides. The research demonstrates the compound's utility in creating sulfonated aromatic compounds with potential applications in pharmaceuticals and materials science (O. Saidi, Jameel A. Marafie, Araminta E. W. Ledger, Po Man Liu, M. Mahon, G. Kociok‐Koehn, M. Whittlesey, C. Frost, 2011).

properties

IUPAC Name |

6-bromo-2-methylpyridine-3-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrClNO2S/c1-4-5(12(8,10)11)2-3-6(7)9-4/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIOBVOZFHKPRJV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)Br)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.53 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-2-methylpyridine-3-sulfonyl chloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-chlorophenyl)-9-(2-ethoxyethyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2617918.png)

![6-[(4-Methoxyphenyl)methylene]-1-methyltetrahydro-2,5-pyrazinedione](/img/structure/B2617922.png)

![2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)-N-(thiazol-2-yl)acetamide](/img/structure/B2617926.png)

![2-{[1-(7-Methoxy-1-benzofuran-2-carbonyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2617928.png)

![1-[(4-Hydroxyphenyl)methyl]cyclopropane-1-carboxylic acid](/img/structure/B2617934.png)

![2-[9-(3,4-dimethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide](/img/structure/B2617939.png)